molecular formula C8H13N3 B13528949 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No.: B13528949
M. Wt: 151.21 g/mol
InChI Key: ZIRKZQMHBYDQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a chemical compound built around the imidazo[1,2-a]pyridine scaffold, a priority pharmacophore in medicinal chemistry known for its significant and diverse biological activities . This fused heterocyclic system is a key structural component in several marketed drugs, including Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) . The saturated 5H,6H,7H,8H-dihydro form of this scaffold, as seen in this compound, is an important synthetic target for creating novel N-fused heterocyclic structures with potential bioactivity . Researchers value the imidazo[1,2-a]pyridine core for its applications in developing compounds with analgesic, anticancer, antiosteoporosis, and anxiolytic properties, among others . Furthermore, derivatives of this scaffold have shown promise in advanced therapeutic areas, such as serving as novel inhibitors for challenging targets like mutant forms of FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia . The presence of the amine functional group at the 6-position of this partially saturated structure makes it a versatile and valuable building block for further chemical elaboration and derivatization. It is suitable for use in multi-component reactions and other synthetic methodologies to generate libraries of compounds for high-throughput screening and drug discovery programs . This product is intended for research purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H13N3/c1-6-4-10-8-3-2-7(9)5-11(6)8/h4,7H,2-3,5,9H2,1H3

InChI Key

ZIRKZQMHBYDQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1CC(CC2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation with α-Haloketones

This classical method involves the reaction of 2-aminopyridine with α-haloketones, which undergo nucleophilic substitution and intramolecular cyclization to form the imidazo[1,2-a]pyridine core. Notably:

  • Dong-Jian Zhu et al. demonstrated a catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines at 60°C via direct reaction of α-bromo or α-chloroketones with 2-aminopyridines. This mild and efficient method is applicable to various α-haloketones and yields the desired fused heterocycles without the need for additional reagents or harsh conditions.

  • Ponnala and colleagues employed neutral alumina as a heterogeneous catalyst at ambient temperature to facilitate the condensation, offering operational simplicity and broad substrate scope.

Multicomponent Reactions (MCRs)

Multicomponent reactions provide a powerful strategy for rapid assembly of complex heterocycles in a single step:

  • A prominent method involves the three-component condensation of 2-aminopyridine, an aldehyde, and an isonitrile catalyzed by scandium triflate. This approach yields 3-aminoimidazo[1,2-a]pyridine derivatives with high efficiency and structural diversity.

  • Rousseau et al. and Adib et al. independently reported similar MCRs producing 3-aminoimidazo[1,2-a]pyridines via reaction of 2-aminopyridine, aldehydes, and isonitriles under mild conditions.

  • An iodine-catalyzed one-pot three-component condensation of aryl aldehydes, 2-aminopyridine, and tert-butyl isocyanide has been reported to efficiently generate imidazo[1,2-a]pyridine derivatives via a [4 + 1] cycloaddition mechanism. This method is cost-effective and environmentally benign, with good yields and functional group tolerance.

Tandem and Cascade Reactions

Tandem reactions involve sequential transformations in one reaction vessel, improving atom economy and reducing purification steps:

  • Nair and colleagues developed a room temperature synthesis of imidazo[1,2-a]pyridines by reacting Morita-Baylis-Hillman (MBH) nitroalkene acetates with 2-aminopyridines in methanol. The reaction proceeds via Michael addition followed by intramolecular cyclization to form the fused heterocycle.

  • Santra et al. utilized FeCl3 as a Lewis acid catalyst to promote a cascade reaction between nitroolefins and 2-aminopyridines, yielding 3-unsubstituted imidazo[1,2-a]pyridines with broad substrate scope including aromatic and aliphatic nitroolefins.

  • A five-component domino reaction involving cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and diamines in water/ethanol mixture was reported to efficiently synthesize imidazo[1,2-a]pyridine-6-carbohydrazides. This catalyst-free approach combines N,N-acetal formation, Knoevenagel condensation, Michael reaction, tautomerization, and N-cyclization steps.

Use of Heterocyclic Ketene Aminals (HKAs)

HKAs serve as versatile synthons for constructing fused heterocycles:

  • Reactions of cyclic ketene aminals with bis-electrophilic compounds have been applied to synthesize tetrahydroimidazo[1,2-a]pyridines, enabling access to diverse substitution patterns.

Industrial-Scale and Process-Oriented Methods

Patent literature describes scalable synthetic routes for substituted imidazo[1,2-a]pyridines, including:

  • Preparation of 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate via multi-step synthesis involving ester formation, hydrolysis, and amination steps with purification by filtration and recrystallization. The process employs common organic solvents (ethanol, ethyl acetate), aqueous workups, and controlled temperature conditions to optimize yield and purity.

Comparative Data Table of Representative Methods

Method Type Key Reactants Catalyst/Conditions Yield Range (%) Features Reference
Cyclocondensation 2-Aminopyridine + α-haloketones None or neutral alumina, 25-60°C 75–90 Mild, catalyst-free or heterogeneous catalysis
Multicomponent Reaction 2-Aminopyridine + Aldehyde + Isonitrile Scandium triflate, room temp High One-pot, diverse substituents
Iodine-Catalyzed MCR 2-Aminopyridine + Aryl aldehyde + tert-butyl isocyanide Iodine catalyst, one-pot Good Cost-effective, environmentally friendly
Tandem Cascade Reaction MBH nitroalkene acetates + 2-Aminopyridine FeCl3 or none, room temp 75–90 Sequential Michael addition and cyclization
Five-Component Domino Cyanoacetohydrazide + Nitroketene aminals + Aldehydes + Diamines None, reflux in EtOH/H2O 75–90 Catalyst-free, environmentally benign
Industrial Process Substituted imidazo[1,2-a]pyridine esters and acids Multi-step, reflux, aqueous workup 85 (isolated) Scalable, reproducible, well-controlled

Summary of Key Research Findings

  • The cyclocondensation of 2-aminopyridines with α-haloketones remains a foundational method, offering simplicity and broad applicability without requiring catalysts or harsh conditions.

  • Multicomponent reactions catalyzed by scandium triflate or iodine provide efficient routes to 3-amino-substituted derivatives, facilitating rapid diversification of the imidazo[1,2-a]pyridine scaffold.

  • Tandem and cascade reactions using nitroalkene derivatives and 2-aminopyridines enable the synthesis of tetrahydro derivatives such as 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine with high yields and operational simplicity.

  • The use of environmentally benign solvents (water, ethanol) and catalyst-free conditions in some protocols aligns with green chemistry principles.

  • Industrial methods focus on scalability, reproducibility, and purification strategies to obtain high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine .

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

  • Molecular Formula : C₈H₁₃N₃
  • Molecular Weight : 151.21 g/mol
  • Key Differences: The methyl group is at position 2 instead of 3.
  • Source : American Elements (CAS 1099621-16-5) .

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

  • Molecular Formula : C₁₁H₁₉N₃
  • Molecular Weight : 181.29 g/mol
  • Key Differences : A bulky tert-butyl group at position 2 increases steric hindrance, which may reduce metabolic degradation but limit membrane permeability.
  • Source : PubChem CID 54592555 .

Analogs with Different Substituent Groups

2-(2,5-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

  • Molecular Formula : C₁₃H₁₃F₂N₃
  • Molecular Weight : 249.26 g/mol
  • Source : CymitQuimica (discontinued product) .

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride

  • Molecular Formula : C₁₃H₁₅N₃ (free base)
  • Molecular Weight : 213.28 g/mol (free base)
  • Key Differences : A phenyl group at position 2 and an amine at position 3 create distinct electronic environments compared to the target compound. The hydrochloride salt improves solubility.
  • Source : American Elements .

Ring System Variations

3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

  • Molecular Formula : C₇H₁₂N₄
  • Molecular Weight : 152.20 g/mol
  • Key Differences : Replacement of the imidazole ring with a triazole alters aromaticity and hydrogen-bonding capacity, impacting target selectivity.
  • Source : PubChem CID 50987769 .

Table 1: Comparative Data for Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Feature Source
3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine C₈H₁₃N₃ 151.21 (inferred) 3-Me, 6-NH₂ Partially saturated core
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine C₈H₁₃N₃ 151.21 2-Me, 6-NH₂ Positional isomer
2-(2,5-Difluorophenyl) analog C₁₃H₁₃F₂N₃ 249.26 2-aryl, 6-NH₂ Enhanced polarity
2-tert-Butyl analog C₁₁H₁₉N₃ 181.29 2-tBu, 6-NH₂ Increased steric bulk
Triazolo[4,3-a]pyridine analog C₇H₁₂N₄ 152.20 Triazole core Altered aromaticity

Biological Activity

3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

IUPAC Name: 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
CAS Number: 1511732-39-0
InChI Key: ZDZCROVUKGFZAP-UHFFFAOYSA-N

Anticancer Potential

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. In particular, studies have highlighted their interaction with specific protein targets involved in cancer progression.
  • Case Study: A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed promising results against A549 lung cancer cells by inducing apoptosis through the mitochondrial pathway .

Enzyme Inhibition

3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has also been investigated for its potential as an enzyme inhibitor:

  • Target Enzymes: It has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer development.
  • Research Findings: The compound's ability to inhibit COX-2 was highlighted in a study where it exhibited a significant reduction in prostaglandin E2 production in vitro .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders:

  • Behavioral Studies: Animal model studies have indicated anxiolytic and antidepressant-like effects when administered at specific dosages .
  • Mechanism Insights: The compound may modulate neurotransmitter systems such as serotonin and dopamine pathways, contributing to its therapeutic effects.

Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInduces apoptosis in A549 cells
Enzyme InhibitionCOX-2 inhibition
NeuropharmacologicalAnxiolytic effects

Structure-Activity Relationship (SAR)

Substituent PositionSubstituent TypeActivity Effect
3MethylEnhanced anticancer activity
6AminoIncreased enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine, and how can reaction parameters be optimized?

The synthesis typically involves cyclization of imidazole and pyridine precursors, with optimization depending on reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while non-polar solvents improve selectivity in cyclization steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts can accelerate key steps like ring closure .
  • Flow Reactors : Continuous flow systems improve yield reproducibility by maintaining precise control over temperature and mixing .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

TechniqueApplicationKey Insights
NMR Structural confirmationAssigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 6.8–7.5 ppm) .
FT-IR Functional group analysisDetects NH stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Mass Spectrometry Molecular weight validationESI-MS typically shows [M+H]⁺ peaks at m/z 179.26 .
X-ray Crystallography Solid-state structureResolves stereochemistry and hydrogen-bonding networks, though single crystals may require slow evaporation from DMSO/water .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities between this compound and its analogs?

  • Comparative SAR Studies : Systematically modify substituents (e.g., methyl vs. tert-butyl groups) to assess impact on bioactivity. For example, tert-butyl analogs show enhanced lipophilicity but reduced solubility, affecting membrane permeability .
  • In Silico Modeling : Use molecular docking to predict binding affinities to targets (e.g., kinases or GPCRs) and validate with in vitro assays .
  • Meta-Analysis of Literature : Cross-reference data from structurally related compounds (e.g., imidazo[1,2-a]pyrimidines) to identify trends in activity cliffs or selectivity .

Q. What strategies are employed to determine the interaction mechanisms with biological targets?

  • Kinetic Studies : Monitor time-dependent inhibition using enzyme activity assays (e.g., fluorescence-based protease assays) to distinguish competitive vs. non-competitive binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to receptors like adenosine A₂A, where entropy-driven binding is common for rigid heterocycles .
  • Cryo-EM or X-ray Co-Crystallography : Resolve compound-target complexes (e.g., with bacterial dihydrofolate reductase) to identify critical hydrogen bonds or π-π interactions .

Q. How can researchers address challenges in optimizing the compound’s pharmacokinetic (PK) properties?

  • LogP Optimization : Balance lipophilicity (target LogP 2–3) via substituent engineering. Methyl groups improve metabolic stability but may reduce solubility .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., amine oxidation) and introduce blocking groups (e.g., fluorine substituents) .
  • Permeability Screening : Caco-2 cell assays predict intestinal absorption; imidazo[1,2-a]pyridines often show moderate permeability (Papp ~5 × 10⁻⁶ cm/s) .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields be reconciled?

  • Reproducibility Checks : Verify catalyst purity and solvent dryness, as trace water can deactivate Lewis acids .
  • Statistical DoE (Design of Experiments) : Apply factorial designs to identify critical interactions between parameters (e.g., temperature × solvent) .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., dimerization or over-oxidation) that reduce yields .

Q. Why do biological activity results vary across studies?

  • Cell Line Variability : Test compound in isogenic cell lines to control for genetic drift or receptor expression differences .
  • Assay Conditions : Standardize ATP concentrations in kinase assays, as imidazo[1,2-a]pyridines may compete with ATP binding .
  • Metabolite Interference : Profile metabolites (e.g., N-oxides) using hepatocyte incubations to rule out off-target effects .

Methodological Recommendations

  • Synthetic Scale-Up : Transition from batch to flow reactors for gram-scale production while maintaining >90% purity .
  • Target Engagement : Combine SPR (Surface Plasmon Resonance) with cellular thermal shift assays (CETSA) to confirm target binding in live cells .
  • Data Sharing : Contribute structural and activity data to public databases (e.g., PubChem) to accelerate SAR exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.